2,1,3-Benzothiadiazole-5-carbaldehyde
Overview
Description
2,1,3-Benzothiadiazole-5-carbaldehyde is an organic compound with the molecular formula C7H4N2OS. It is a derivative of benzothiadiazole, featuring an aldehyde functional group at the 5-position. This compound is known for its applications in organic electronics and photoluminescent materials due to its strong electron-withdrawing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,1,3-Benzothiadiazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 2,1,3-benzothiadiazole with formylating agents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under mild conditions, yielding the desired aldehyde .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzothiadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 2,1,3-Benzothiadiazole-5-carboxylic acid.
Reduction: 2,1,3-Benzothiadiazole-5-methanol.
Substitution: Various substituted benzothiadiazole derivatives depending on the nucleophile used
Scientific Research Applications
2,1,3-Benzothiadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug development due to its unique electronic properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2,1,3-Benzothiadiazole-5-carbaldehyde is primarily related to its strong electron-withdrawing properties. This characteristic allows it to participate in various electron transfer processes, making it an effective component in electronic and photoluminescent materials. The compound interacts with molecular targets through its aldehyde group, facilitating reactions such as nucleophilic addition and condensation .
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the aldehyde group.
2,1,3-Benzothiadiazole-4-carbaldehyde: An isomer with the aldehyde group at the 4-position.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): A derivative with an extended conjugated system
Uniqueness
2,1,3-Benzothiadiazole-5-carbaldehyde is unique due to its specific positioning of the aldehyde group, which imparts distinct electronic properties. This positioning enhances its ability to participate in electron transfer processes, making it particularly valuable in the development of advanced materials for electronic and photoluminescent applications .
Biological Activity
2,1,3-Benzothiadiazole-5-carbaldehyde (BTDC) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. With a molecular formula of and a molecular weight of approximately 164.18 g/mol, BTDC serves as a precursor for various heterocyclic compounds, particularly thiazoles and triazoles, which are known for their pharmacological properties.
Biological Activity Overview
Research has shown that BTDC exhibits several biological activities, including:
- Antimicrobial Properties : BTDC has been studied for its effectiveness against various microbial strains. Its derivatives have demonstrated significant antimicrobial activities, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
- Anticancer Activity : Some studies indicate that derivatives of BTDC can exert cytotoxic effects on cancer cell lines, highlighting its potential in cancer therapeutics.
Table 1: Summary of Biological Activities of this compound
The biological activity of BTDC is primarily attributed to its heterocyclic structure, which enables interactions with various biomolecules. Studies suggest that BTDC can form stable complexes with target proteins or nucleic acids, enhancing its efficacy as an antimicrobial or anticancer agent. The compound's reactivity profile indicates that it may engage in binding studies with specific biomolecules, revealing insights into its mechanism of action.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of BTDC showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, where higher concentrations resulted in increased inhibition of bacterial growth .
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that certain BTDC derivatives induced apoptosis in cells through mechanisms involving DNA damage and cell cycle arrest. This suggests potential pathways for developing anticancer therapies .
- Anti-inflammatory Potential : In vitro studies indicated that BTDC could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its role as an anti-inflammatory agent. This property could be beneficial in treating chronic inflammatory diseases .
Synthesis and Derivatives
BTDC is primarily synthesized through methods involving the reaction of benzothiadiazole derivatives with aldehydes or other electrophiles. The synthesis routes allow for the production of various derivatives that exhibit enhanced biological activities.
Table 2: Synthesis Routes for this compound Derivatives
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Reaction with 5-bromothiophene | ~80% | High yield; suitable for functionalization |
Coupling with aryl amines | Varies | Modifies electronic properties for activity |
One-pot synthesis approaches | Modest | Simplifies the process; lower yields observed |
Properties
IUPAC Name |
2,1,3-benzothiadiazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIFDVQYCPLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379959 | |
Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71605-72-6 | |
Record name | 2,1,3-benzothiadiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,1,3-Benzothiadiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.